molecular formula C13H12N2O2 B7721298 CID 4071161

CID 4071161

Cat. No. B7721298
M. Wt: 228.25 g/mol
InChI Key: JKIMHGBCEPLGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 4071161 is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 4071161 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 4071161 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 4071161 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-chloro-2-nitrophenol, 2-amino-5-chlorobenzophenone, sodium hydroxide, sodium borohydride, acetic acid, ethanol

Reaction
Step 1: 4-chloro-2-nitrophenol is reacted with sodium hydroxide in ethanol to form 4-chloro-2-nitrophenolate., Step 2: 2-amino-5-chlorobenzophenone is reduced with sodium borohydride in ethanol to form 2-amino-5-chlorobenzophenol., Step 3: 4-chloro-2-nitrophenolate is added to a solution of 2-amino-5-chlorobenzophenol in acetic acid and the mixture is heated to reflux. The reaction mixture is then cooled and filtered to obtain the product CID 4071161.

properties

IUPAC Name

N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIMHGBCEPLGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4071161

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